molecular formula C11H13NO B1147158 4-(Phenylamino)pent-3-en-2-one CAS No. 147054-81-7

4-(Phenylamino)pent-3-en-2-one

Katalognummer: B1147158
CAS-Nummer: 147054-81-7
Molekulargewicht: 175.23
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Phenylamino)pent-3-en-2-one is an organic compound characterized by the presence of a phenylamino group attached to a pentenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)pent-3-en-2-one can be achieved through several methods. One common approach involves the condensation of aniline with pent-3-en-2-one under acidic or basic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Aniline is reacted with pent-3-en-2-one in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 50-60°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Phenylamino)pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 4-(Phenylamino)pent-3-en-2-one can be achieved through various methods:

Reagent Conditions Yield
Acetylacetone + BenzylamineNickel diacetate catalyst, 60°C, 5 minHigh

This method involves the reaction of acetylacetone with benzylamine under specific conditions, yielding high purity and yield.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Condensation Reactions : It can react with aldehydes and ketones to form β-enaminones.
  • Substitution Reactions : The compound undergoes nucleophilic substitution at the benzylamino group.

These reactions are essential for creating new compounds with desired properties.

Medicinal Chemistry

Research has indicated that this compound possesses potential biological activities, including:

  • Anti-inflammatory Properties : Studies suggest it may inhibit inflammatory pathways.
  • Anticancer Activity : Preliminary research shows cytotoxic effects against various cancer cell lines.

These properties make it a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Biological Activity Studies : Research on related β-enaminones has demonstrated their ability to act as enzyme inhibitors, suggesting potential therapeutic applications for diseases such as cancer and inflammation.
  • Fluorescence and Spectroscopy : Investigations into the vibrational spectra of this compound have provided insights into its molecular structure and interactions, enhancing understanding of its behavior in biological systems.

Comparison with Related Compounds

The structural uniqueness of this compound compared to other similar compounds enhances its reactivity and potential applications:

Compound Structure Biological Activity
This compoundStructureAnti-inflammatory, anticancer
4-(Methylamino)pent-3-en-2-oneStructureLimited studies; potential antioxidant
4-(Chlorophenylamino)pent-3-en-2-oneStructureAnticancer properties reported

Wirkmechanismus

The mechanism of action of 4-(Phenylamino)pent-3-en-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylamino group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Phenylamino)butan-2-one: Similar structure but with a shorter carbon chain.

    4-(Phenylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.

    4-(Phenylamino)pent-2-en-1-one: Similar structure but with a different position of the double bond.

Uniqueness

4-(Phenylamino)pent-3-en-2-one is unique due to its specific carbon chain length and the position of the double bond, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Biologische Aktivität

4-(Phenylamino)pent-3-en-2-one, also known as a β-enaminone, is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural properties, and biological effects of this compound, focusing on its potential therapeutic applications.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of phenylamine with suitable acylating agents. The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy. The molecular structure reveals an enaminone framework that is crucial for its biological activity.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Values
Melting Point45-47 °C
IR (cm⁻¹)1685 (-C=O), 3250 (-N-H)
NMR (δ ppm)1.5 (s, CH₃), 7.0-7.5 (m, C₆H₅)

Biological Activity

Recent studies have highlighted the biological activities of this compound, particularly its anticonvulsant and anticancer properties.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant effects. For example, a study conducted on various monosubstituted N-(4-R-phenyl)enaminones showed that these compounds possess varying degrees of anticonvulsant activity, with specific substituents enhancing efficacy through electronic effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxicity against prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cell lines. The mechanism appears to involve the modulation of key cellular pathways related to apoptosis and cell cycle regulation .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference Compound
DU-14512.5Doxorubicin
MCF-715.0Doxorubicin
T2410.0Doxorubicin

Case Studies

  • In Silico Studies : Computational studies using molecular docking have suggested that this compound interacts effectively with targets involved in cancer progression, leading to reduced expression of oncogenes such as mTOR .
  • Hydrogen Bonding Analysis : A structural analysis revealed significant intramolecular hydrogen bonding in derivatives of this compound, influencing their stability and biological activity .

Eigenschaften

IUPAC Name

(E)-4-anilinopent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-8,12H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWHWBUKGOPLH-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7294-89-5, 26567-78-2
Record name NSC295498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylamino-3-penten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.